d-threo-PDMP
d-threo-PDMP
(+)-D-threo-PDMP is a ceramide analog and is one of the four possible stereoisomers of PDMP. (+)-D-threo-PDMP is an inhibitor of glucosylceramide synthase. It inhibits glucosylceramide synthase by 50% when used at a concentration of 5 μM in an enzyme assay. (+)-D-threo-PDMP is the active component of racemic DL-threo-PDMP. In vitro, (+)-D-threo-PDMP inhibits the synthesis of glucosylceramide synthase and lactosylceramide in B16 melanoma cells when used at a concentration of 25 µM and inhibits cell binding to laminin and collagen when used at concentrations of 10 and 25 µM. It also inhibits β-1,4-galactosyltransferase 6 (B4GALT6) and prevents lactosylceramide synthesis, which is a promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis. (+)-D-threo-PDMP inhibits ganglioside biosynthesis, reduces long-term potentiation (LTP) in mouse hippocampal CA1 neurons, and impairs learning in the four-pellet taking test in mice.
(+)-D-threo-PDMP is a glucosylceramide (GlyCer) synthetase inhibitor with an IC50 value of 5 µM in vitro. The (+)-D-threo (1R,2R) isomer is the active inhibitory component of the racemic DL-threo-PDMP. In vitro, (+)-D-threo-PDMP inhibits the synthesis of GlyCer and lactosylceramide in B16 melanoma cells and inhibits cell binding to laminin and collagen with IC50 values of 10-25 µM.
(+)-D-threo-PDMP is a glucosylceramide (GlyCer) synthetase inhibitor with an IC50 value of 5 µM in vitro. The (+)-D-threo (1R,2R) isomer is the active inhibitory component of the racemic DL-threo-PDMP. In vitro, (+)-D-threo-PDMP inhibits the synthesis of GlyCer and lactosylceramide in B16 melanoma cells and inhibits cell binding to laminin and collagen with IC50 values of 10-25 µM.
Brand Name:
Vulcanchem
CAS No.:
139889-62-6
VCID:
VC21122252
InChI:
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1
SMILES:
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Molecular Formula:
C23H39ClN2O3
Molecular Weight:
427 g/mol
d-threo-PDMP
CAS No.: 139889-62-6
Cat. No.: VC21122252
Molecular Formula: C23H39ClN2O3
Molecular Weight: 427 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | (+)-D-threo-PDMP is a ceramide analog and is one of the four possible stereoisomers of PDMP. (+)-D-threo-PDMP is an inhibitor of glucosylceramide synthase. It inhibits glucosylceramide synthase by 50% when used at a concentration of 5 μM in an enzyme assay. (+)-D-threo-PDMP is the active component of racemic DL-threo-PDMP. In vitro, (+)-D-threo-PDMP inhibits the synthesis of glucosylceramide synthase and lactosylceramide in B16 melanoma cells when used at a concentration of 25 µM and inhibits cell binding to laminin and collagen when used at concentrations of 10 and 25 µM. It also inhibits β-1,4-galactosyltransferase 6 (B4GALT6) and prevents lactosylceramide synthesis, which is a promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis. (+)-D-threo-PDMP inhibits ganglioside biosynthesis, reduces long-term potentiation (LTP) in mouse hippocampal CA1 neurons, and impairs learning in the four-pellet taking test in mice. (+)-D-threo-PDMP is a glucosylceramide (GlyCer) synthetase inhibitor with an IC50 value of 5 µM in vitro. The (+)-D-threo (1R,2R) isomer is the active inhibitory component of the racemic DL-threo-PDMP. In vitro, (+)-D-threo-PDMP inhibits the synthesis of GlyCer and lactosylceramide in B16 melanoma cells and inhibits cell binding to laminin and collagen with IC50 values of 10-25 µM. |
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CAS No. | 139889-62-6 |
Molecular Formula | C23H39ClN2O3 |
Molecular Weight | 427 g/mol |
IUPAC Name | N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride |
Standard InChI | InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 |
Standard InChI Key | HVJHJOYQTSEKPK-BLDCTAJRSA-N |
Isomeric SMILES | CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl |
SMILES | CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
Canonical SMILES | CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
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